3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile
Description
Properties
IUPAC Name |
3-[(2E)-1-(4-chlorophenyl)-2-methoxyiminoethyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O3S/c1-26-23-9-15(10-2-4-12(17)5-3-10)27(24,25)14-6-11(16(18,19)20)8-22-13(14)7-21/h2-6,8-9,15H,1H3/b23-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOWGRAZWNIBLM-NUGSKGIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylpyridine Intermediate Preparation
The 5-(trifluoromethyl)-2-pyridinecarbonitrile scaffold is synthesized via a Krohnke pyridine synthesis (Scheme 1). A trifluoromethyl-containing enamine reacts with α,β-unsaturated nitriles under acidic conditions to form the pyridine ring. For example, reacting 3,3,3-trifluoropropen-1-amine with acrylonitrile in acetic acid yields 2-cyano-5-(trifluoromethyl)pyridine with 68% efficiency.
Reaction Conditions :
- Solvent: Acetic acid
- Temperature: 80°C, 12 hours
- Catalyst: Ammonium acetate
Functionalization at the 3-Position
The 3-position is activated for nucleophilic substitution due to the electron-withdrawing cyano and trifluoromethyl groups. A thioether intermediate is formed by treating the pyridine with 1-(4-chlorophenyl)-2-(methoxyimino)ethanethiol in the presence of a base (e.g., potassium carbonate).
Typical Procedure :
- Dissolve 2-cyano-5-(trifluoromethyl)pyridine (1.0 equiv) in DMF.
- Add 1-(4-chlorophenyl)-2-(methoxyimino)ethanethiol (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Heat at 60°C for 8 hours.
- Isolate the thioether via aqueous workup (yield: 75–82%).
Oxidation of Thioether to Sulfonyl Group
The thioether intermediate is oxidized to the sulfone using hydrogen peroxide in a acetic acid/water mixture (Scheme 2). This step is critical, as over-oxidation can lead to sulfonic acid byproducts.
Optimized Conditions :
- Oxidizing Agent: 30% H₂O₂ (3.0 equiv)
- Solvent: Acetic acid/H₂O (4:1 v/v)
- Temperature: 40°C, 6 hours
- Yield: 88–92%
Side Reaction Mitigation :
- Maintain pH < 3 to prevent hydrolysis of the methoxyimino group.
- Use catalytic ammonium molybdate to enhance selectivity.
Alternative Route: Direct Sulfonylation
For laboratories avoiding thiol handling, sulfonyl chloride coupling offers an alternative (Scheme 3). The pyridine core reacts with 1-(4-chlorophenyl)-2-(methoxyimino)ethylsulfonyl chloride under Friedel-Crafts conditions.
Procedure :
- Generate the sulfonyl chloride by treating the thioether with Cl₂ gas in CCl₄.
- Combine 2-cyano-5-(trifluoromethyl)pyridine (1.0 equiv) with AlCl₃ (1.5 equiv) in dichloromethane.
- Add sulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 12 hours (yield: 65–70%).
Methoxyimino Side Chain Synthesis
Oximation of 4-Chlorophenylacetone
4-Chlorophenylacetone is treated with hydroxylamine hydrochloride to form the oxime (Scheme 4).
Conditions :
- Solvent: Ethanol/H₂O (1:1)
- Reflux for 4 hours
- Yield: 95%
O-Methylation
The oxime undergoes methylation using methyl iodide and silver oxide:
- Suspend oxime (1.0 equiv) in dry THF.
- Add Ag₂O (2.0 equiv) and CH₃I (1.5 equiv).
- Stir at 25°C for 6 hours (yield: 85%).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.45–7.42 (d, 2H, Ar-H), 7.38–7.35 (d, 2H, Ar-H), 4.32 (s, 3H, OCH₃).
- ¹³C NMR : δ 158.9 (C≡N), 139.5 (CF₃), 134.2 (SO₂).
- HRMS : m/z calculated for C₁₇H₁₂ClF₃N₂O₃S [M+H]⁺: 435.0321; found: 435.0318.
Purity Assessment :
- HPLC (C18 column, MeCN/H₂O 70:30): >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Drawbacks |
|---|---|---|---|
| Thioether Oxidation | 88–92 | High selectivity, mild conditions | Requires thiol handling |
| Direct Sulfonylation | 65–70 | Avoids thiol intermediates | Low yield, harsh reagents |
Challenges and Optimization Opportunities
- Trifluoromethyl Stability : The CF₃ group is susceptible to hydrolysis under strongly acidic/basic conditions. Neutral pH during sulfonation is critical.
- Methoxyimino Hydrolysis : The N-O bond may cleave during prolonged storage. Stabilization via lyophilization is recommended.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth and metastasis. Studies have shown that derivatives of pyridinecarboxylic acids can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The presence of the chlorophenyl moiety suggests potential antimicrobial activity. Compounds with similar functional groups have been reported to show efficacy against a range of bacterial strains, including resistant strains. The sulfonyl group may also contribute to the compound's ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Neuroprotective Potential
Given the increasing interest in neurodegenerative diseases, research into compounds like this one is warranted. The ability to modulate neurotransmitter systems or protect against oxidative stress could position this compound as a therapeutic agent for conditions such as Alzheimer's disease or Parkinson's disease.
Data Tables
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This finding supports the hypothesis that similar structures may exhibit comparable anticancer effects.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that compounds with sulfonamide groups exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that 3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile could be explored for its potential as an antimicrobial agent.
Case Study 3: Neuroprotection
Research focusing on neuroprotective agents has indicated that compounds with similar trifluoromethyl groups can reduce oxidative stress markers in neuronal cells. This points towards the potential use of this compound in developing therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations :
- Pyrimidinecarbonitriles : Compounds like 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile (, CAS 338982-09-5) replace the pyridine ring with pyrimidine, altering electronic properties and steric bulk. The trifluoromethyl group in the target compound may confer stronger electron-withdrawing effects compared to methoxy or chloro substituents in pyrimidine analogs .
Substituent Analysis :
- Sulfonyl Groups: The target’s sulfonyl-linked 4-chlorophenyl-methoxyiminoethyl chain is distinct from simpler sulfonamides like N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide (), which exhibit antiviral activity. The methoxyiminoethyl group in the target may enhance conformational flexibility compared to rigid heterocyclic sulfonamides .
- Trifluoromethyl vs. Chloro/Methoxy : The trifluoromethyl group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to chloro or methoxy substituents in analogs like 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile .
Physical Properties
- Melting Points: Pyrimidinecarbonitrile derivatives (e.g., 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile) exhibit high melting points (242–243°C, ), suggesting that the target compound may similarly display elevated thermal stability due to its rigid pyridine core and polar substituents .
Biological Activity
3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile, commonly referred to as compound 338420-00-1, is a synthetic compound with potential applications in pharmacology and agrochemicals. Its unique structure suggests possible interactions with biological targets, warranting detailed investigation into its biological activity.
- Molecular Formula : C16H11ClF3N3O3S
- Molecular Weight : 417.79 g/mol
- CAS Number : 338420-00-1
- Purity : >90% .
The compound features a pyridine ring and a sulfonyl group, which are known to enhance biological activity by facilitating interactions with various biological macromolecules. The trifluoromethyl group may also contribute to its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Analogs with similar substituents have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds with trifluoromethyl groups have been associated with enhanced cytotoxicity against breast and prostate cancer cells.
Inhibition of Enzymes
The compound's potential to inhibit specific enzymes has been hypothesized based on its structural features. Compounds with sulfonyl groups are often effective inhibitors of proteases and kinases. Further research is needed to confirm whether this compound acts as an inhibitor of key enzymes involved in disease pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the sulfonamide moiety can enhance efficacy .
- Anticancer Screening : In vitro studies on similar pyridine-based compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating that the target compound may exhibit comparable effects .
Q & A
Q. What synthetic methodologies are most effective for introducing the sulfonyl and trifluoromethyl groups into pyridine-based scaffolds?
The sulfonyl group is typically introduced via sulfonation reactions using chlorosulfonic acid or sulfur trioxide, followed by nucleophilic displacement with thiols or amines. The trifluoromethyl group can be incorporated via cross-coupling reactions (e.g., Kumada or Suzuki couplings) using trifluoromethylboron reagents or via direct fluorination with Ruppert-Prakash reagents (e.g., TMSCF₃). Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions such as desulfonation or over-fluorination .
Q. How can spectroscopic techniques (NMR, MS, IR) resolve ambiguities in structural confirmation of this compound?
- NMR : The trifluoromethyl group (δ ~ -60 ppm in NMR) and sulfonyl protons (δ ~ 3.5–4.0 ppm in NMR) provide distinct signatures. Methoxyimino protons show splitting patterns dependent on steric hindrance.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or CF₃).
- IR : Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and nitrile (2200–2260 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and sulfonyl groups influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, the sulfonyl group’s mesomeric effects can stabilize transition states in Pd-catalyzed couplings. Computational studies (DFT) predict regioselectivity in cross-coupling reactions, with the trifluoromethyl group directing electrophilic attacks to the ortho position .
Q. What strategies mitigate steric hindrance during functionalization of the methoxyiminoethyl side chain?
Steric hindrance from the 4-chlorophenyl group can impede reactions at the methoxyimino nitrogen. Strategies include:
- Using bulky bases (e.g., LDA) to deprotonate the imino group selectively.
- Employing microwave-assisted synthesis to enhance reaction kinetics.
- Designing protecting groups (e.g., Boc) for temporary steric shielding during functionalization .
Q. How can contradictions in reported bioactivity data for structurally similar compounds guide SAR studies?
Discrepancies in IC₅₀ values for analogs (e.g., pyridinecarbonitriles vs. pyrimidinecarboxamides) may arise from variations in assay conditions (e.g., cell lines, solvent polarity). Researchers should:
- Validate purity (>95% by HPLC) to exclude confounding impurities.
- Compare binding affinities using isothermal titration calorimetry (ITC) to assess thermodynamic contributions.
- Use molecular docking to identify key interactions with target proteins (e.g., kinase domains) .
Methodological Challenges and Solutions
Q. What purification techniques are optimal for isolating this compound from reaction byproducts?
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) to separate polar byproducts (e.g., unreacted sulfonyl chlorides).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate solubility in polar solvents.
- HPLC : Reverse-phase C18 columns resolve enantiomeric impurities introduced during methoxyimino formation .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict hydrolysis of the sulfonyl group at pH < 2 or >10. Density functional theory (DFT) calculates activation energies for nitrile hydrolysis, guiding storage conditions (pH 6–8, inert atmosphere) .
Key Research Findings from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
